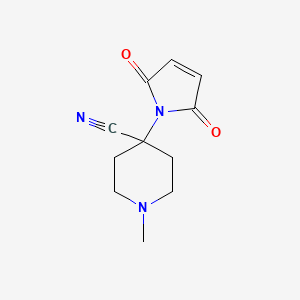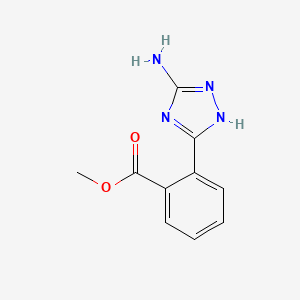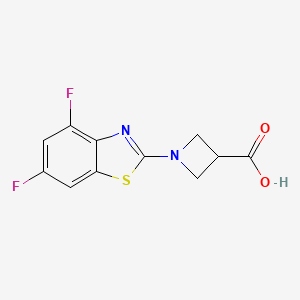
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid
概要
説明
Indole is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The prop-2-en-1-yl group is an allyl group, which is a common substituent in organic chemistry . Carboxylic acids are organic compounds that contain a carboxyl group . The specific compound you mentioned seems to be a combination of these structures.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, indole can be synthesized through the Fischer indole synthesis, a chemical reaction that produces the heterocycle indole from phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Indoles, allyl groups, and carboxylic acids each have characteristic reactions. For example, indoles can undergo electrophilic substitution at the C3 position . Allyl groups can participate in reactions such as the allylic rearrangement . Carboxylic acids can undergo reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Biological Activity
- Indole-2-carboxylic acid derivatives, including 1-propyl-1H-indole-2-carboxylic acid, are synthesized for their therapeutic applications, particularly for their significant antibacterial and moderate antifungal activities (Raju et al., 2015).
Molecular Docking Studies
- Compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, derived from 1H-indole-2-carboxylic acids, have been synthesized and their binding interactions with target protein EGFR have been studied through molecular docking (G. Ganga Reddy et al., 2022).
Anticancer Activity Evaluation
- Derivatives of 1H-indole-carboxylic acids, specifically 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids, have been synthesized and evaluated for anticancer activity, with some compounds showing significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
Pharmacological Evaluation
- Indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors have been synthesized and biologically evaluated, revealing that certain indole carboxylic acid derivatives are essential for inhibitory activity against cPLA2α (Tomoo et al., 2014).
Urease Inhibitors Synthesis
- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized from 4-(1H-indol-3-yl)butanoic acid, demonstrating potent in vitro inhibitory potential against urease enzyme (Nazir et al., 2018).
Oligomerization of Indole Derivatives
- Indole derivatives like indole-5-carboxylic acid have been involved in reactions with thiols leading to oligomerization, yielding various complex structures (Mutulis et al., 2008).
Catalytic Addition Reactions
- The catalytic addition of indole-2-carboxylic acid to 1-hexyne has been explored, resulting in the synthesis of novel enol esters with potential applications (Francos et al., 2020).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the protein, leading to inhibition or activation of the protein’s function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . This indicates its potential as an antiproliferative agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting the microtubule network within the cell . This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can enhance its therapeutic effects by ensuring it reaches its intended targets.
特性
IUPAC Name |
1-prop-2-enylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYIICCRQJWUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


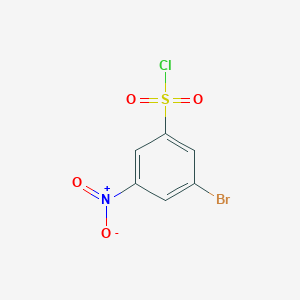
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)

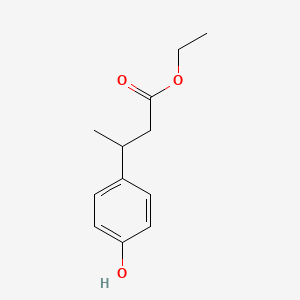
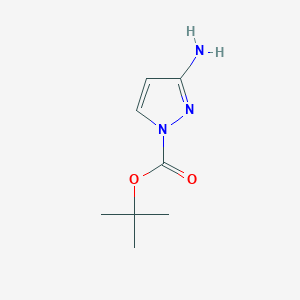
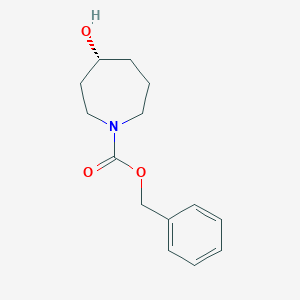
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)

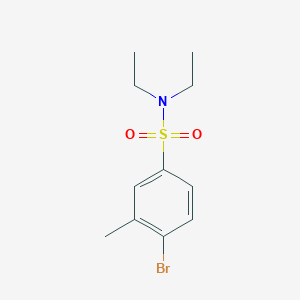
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
